REACTION_SMILES
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[C:1]([O:2][C:5]12[CH2:6][CH:7]3[CH2:8][CH:9]([CH2:10][CH:11]([CH2:12]1)[CH2:13]3)[CH2:14]2)(=[O:3])[CH3:4].[CH3:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[OH:20][c:21]1[cH:22][c:23]2[cH:24][cH:25][c:26]([Br:31])[cH:27][c:28]2[cH:29][cH:30]1.[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[C:5]12([c:30]3[c:21]([OH:20])[cH:22][c:23]4[cH:24][cH:25][c:26]([Br:31])[cH:27][c:28]4[cH:29]3)[CH2:6][CH:7]3[CH2:8][CH:9]([CH2:10][CH:11]([CH2:12]1)[CH2:13]3)[CH2:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2cc(Br)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Oc1cc2ccc(Br)cc2cc1C12CC3CC(CC(C3)C1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |